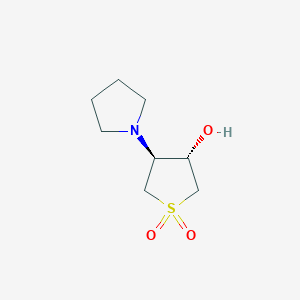

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol, also known as DTTO, is a chiral thiolane derivative that has gained significant interest in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Electropolymerization and Conducting Polymers

Compounds related to pyrrolidine derivatives are utilized in the synthesis of conducting polymers. For example, derivatized bis(pyrrol-2-yl) arylenes have been synthesized and show low oxidation potentials, leading to stable, electrically conducting polymers. These findings underline the potential of pyrrolidine derivatives in creating advanced materials for electronic applications G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, 1996.

Synthesis of Pyrrolidines

Research into the synthesis of pyrrolidines from aziridin-1-ols using sulfoxonium ylide highlights the efficiency and stereochemical fidelity of these processes. This underscores the utility of pyrrolidine derivatives in synthesizing complex, biologically relevant molecules with potential applications in drug development and other areas of chemistry J. Schomaker, S. Bhattacharjee, Jun Yan, B. Borhan, 2007.

Organocatalysis

Pyrrolidine derivatives serve as effective organocatalysts in various chemical reactions, such as asymmetric Michael additions, offering high yield and excellent enantioselectivities. This indicates the role of such compounds in facilitating selective chemical transformations, important in pharmaceutical synthesis and materials science Cui Yan-fang, 2008.

Intercalating Nucleic Acids

Pyrrolidine derivatives are utilized in the synthesis of intercalating nucleic acids (INAs), which have applications in gene regulation and molecular biology. These compounds can influence the stability of DNA and RNA duplexes, demonstrating their potential in biotechnological and therapeutic applications V. Filichev, E. Pedersen, 2003.

Water Oxidation Catalysis

Certain pyrrolidine derivatives, when included in dinuclear complexes, show significant activity as catalysts for water oxidation. This is crucial for developing sustainable energy solutions, such as water-splitting technologies that generate hydrogen fuel R. Zong, R. Thummel, 2005.

Propiedades

IUPAC Name |

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVQGXRYOLGULJ-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CS(=O)(=O)CC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@@H]2CS(=O)(=O)C[C@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2915439.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)

![N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide](/img/structure/B2915451.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2915455.png)

![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide](/img/structure/B2915458.png)

![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)

![2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2915460.png)